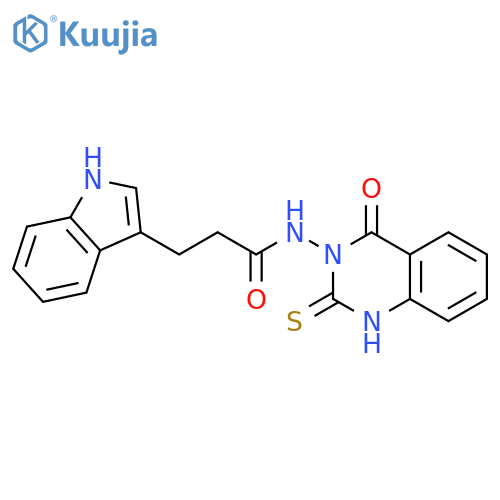

Cas no 422275-74-9 (3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide)

3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide 化学的及び物理的性質

名前と識別子

-

- N-(1,4-Dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)-1H-indole-3-propanamide

- 3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide

-

- インチ: 1S/C19H16N4O2S/c24-17(10-9-12-11-20-15-7-3-1-5-13(12)15)22-23-18(25)14-6-2-4-8-16(14)21-19(23)26/h1-8,11,20H,9-10H2,(H,21,26)(H,22,24)

- InChIKey: BLIDEKIMTFPWPM-UHFFFAOYSA-N

- SMILES: N1C2=C(C=CC=C2)C(CCC(NN2C(=O)C3=C(NC2=S)C=CC=C3)=O)=C1

じっけんとくせい

- 密度みつど: 1.47±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- 酸度系数(pKa): 9.63±0.20(Predicted)

3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3168-1692-3mg |

3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide |

422275-74-9 | 90%+ | 3mg |

$63.0 | 2023-04-27 | |

| Life Chemicals | F3168-1692-15mg |

3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide |

422275-74-9 | 90%+ | 15mg |

$89.0 | 2023-04-27 | |

| Life Chemicals | F3168-1692-75mg |

3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide |

422275-74-9 | 90%+ | 75mg |

$208.0 | 2023-04-27 | |

| Life Chemicals | F3168-1692-25mg |

3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide |

422275-74-9 | 90%+ | 25mg |

$109.0 | 2023-04-27 | |

| Life Chemicals | F3168-1692-5μmol |

3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide |

422275-74-9 | 90%+ | 5μl |

$63.0 | 2023-04-27 | |

| Life Chemicals | F3168-1692-10μmol |

3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide |

422275-74-9 | 90%+ | 10μl |

$69.0 | 2023-04-27 | |

| Life Chemicals | F3168-1692-20μmol |

3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide |

422275-74-9 | 90%+ | 20μl |

$79.0 | 2023-04-27 | |

| Life Chemicals | F3168-1692-30mg |

3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide |

422275-74-9 | 90%+ | 30mg |

$119.0 | 2023-04-27 | |

| Life Chemicals | F3168-1692-5mg |

3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide |

422275-74-9 | 90%+ | 5mg |

$69.0 | 2023-04-27 | |

| Life Chemicals | F3168-1692-40mg |

3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide |

422275-74-9 | 90%+ | 40mg |

$140.0 | 2023-04-27 |

3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide 関連文献

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

-

Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261

3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamideに関する追加情報

Introduction to 3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide (CAS No. 422275-74-9)

3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide, identified by its CAS number 422275-74-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule represents a convergence of indole and tetrahydroquinazoline scaffolds, linked through an amide functional group. Its structural complexity suggests potential biological activities that have been the focus of extensive research in recent years.

The indole moiety, a core structural feature of many bioactive natural products and pharmaceuticals, is known for its involvement in various biological pathways. Specifically, indole derivatives have been extensively studied for their roles in modulating immune responses, neurotransmitter systems, and anti-inflammatory actions. In the context of 3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide, the indole ring at position 3 contributes to the molecule's pharmacophoric properties, potentially influencing its binding affinity to target proteins and enzymes.

Complementing the indole scaffold is the tetrahydroquinazoline component. Tetrahydroquinazoline derivatives are a class of heterocyclic compounds that have demonstrated promising pharmacological effects. These structures are often found in kinase inhibitors and other therapeutic agents due to their ability to interact with specific enzymatic targets. The presence of a 4-oxo group and a sulfanylidene bridge in the tetrahydroquinazoline ring further enhances the molecular diversity and functional potential of this compound.

The amide linkage in 3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide serves as a critical structural element that connects the two heterocyclic systems. Amides are well-known for their role as pharmacophores in drug design due to their ability to form hydrogen bonds with biological targets. This feature may contribute to the compound's solubility and bioavailability, as well as its interaction with biological macromolecules.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with high precision. Studies using these techniques have suggested that 3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide may exhibit inhibitory activity against certain kinases and other enzymes implicated in cancer progression and inflammation. These predictions are supported by experimental data from high-throughput screening assays conducted by pharmaceutical companies.

In vitro studies have begun to unravel the mechanistic basis of this compound's potential therapeutic effects. Initial experiments indicate that it may interfere with signaling pathways such as MAPK and NFκB, which are central to cellular proliferation and immune responses. The sulfanylidene group within the tetrahydroquinazoline ring appears particularly important for these interactions, possibly through coordination with metal ions or other functional groups on target proteins.

The synthesis of 3-(1H-indol-3-yl)-N-(4 oxo - 2 sulfanylidene - 1 , 2 , 3 , 4 - tetra hydro quin azolin - 3 - yl ) pro pan am ide ( CAS No . 422275 - 74 - 9 ) presents a challenge due to its complex structure. However , modern synthetic methodologies have made significant strides in facilitating such constructions. Techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have been employed to construct key intermediates efficiently. The final assembly of the molecule often involves multi-step reactions that require careful optimization to ensure high yields and purity.

The pharmacokinetic properties of this compound are also under investigation. Preliminary data suggest that it exhibits moderate solubility in water and organic solvents alike, which could be advantageous for formulation into oral or injectable therapies. Additionally , preliminary toxicity studies indicate that it is well-tolerated at tested doses , though further long-term studies are necessary to fully assess its safety profile.

The potential applications of CAS No . 422275 - 74 - 9 extend beyond oncology and inflammation research . Its unique structural features make it a promising candidate for exploring novel therapeutic strategies in neurodegenerative diseases , where both indole and tetrahydroquinazoline derivatives have shown promise . Furthermore , its ability to modulate multiple signaling pathways simultaneously suggests broad utility across various disease states.

As research continues , collaborations between academic laboratories and pharmaceutical industries will be crucial for translating these findings into clinical applications . The integration of cutting-edge technologies such as artificial intelligence-driven drug discovery platforms will further accelerate progress by identifying new analogs with enhanced properties . Ultimately , compounds like CAS No . 422275 - 74 - 9 represent an exciting frontier in medicinal chemistry where structural complexity meets biological function.

422275-74-9 (3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide) Related Products

- 2197735-88-7(3-tert-butyl-4-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 1542616-96-5(ethyl 3-(2-amino-5-chlorophenyl)sulfanylpropanoate)

- 2763928-95-4(2-Azaspiro[3.5]nonane-7-carboxylic acid, ethyl ester)

- 1055995-87-3(4-Bromo-N,N-diethyl-2-fluorobenzenesulfonamide)

- 1788681-22-0(7-(2-chlorophenyl)-4-[4-(morpholin-4-yl)benzoyl]-1,4-thiazepane)

- 899728-57-5(ethyl 6-oxo-1-phenyl-4-{3-(trifluoromethyl)benzenesulfonyloxy}-1,6-dihydropyridazine-3-carboxylate)

- 105827-77-8(1H-Imidazol-2-amine, 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-,monohydrobromide)

- 2680837-11-8(2-{(tert-butoxy)carbonyl2-nitro-4-(trifluoromethyl)phenylamino}acetic acid)

- 1803876-54-1(5-Ethylbenzo[d]oxazole-2-carbonyl chloride)

- 1804895-75-7(2-Methoxy-3-nitro-6-(trifluoromethoxy)pyridine-5-methanol)